Evidence Item 1: C-4 Direct Attachment Topology Alters Hydrogen-Bond Donor Geometry vs. N-Attached Regioisomer CAS 848070-16-6
The target compound (CAS 1420968-05-3) features the 1,3-dihydroxypropyl chain directly bonded to the piperidine C-4 carbon, yielding a secondary benzylic-type alcohol at the ring-adjacent position. In contrast, the regioisomer CAS 848070-16-6 (3-[4-(tert-butoxycarbonyl)piperidin-1-yl]-3-hydroxypropanol) attaches the dihydroxypropyl group through the piperidine nitrogen, placing the secondary alcohol at a tertiary amine β-position . This topological difference alters the spatial orientation of the hydrogen-bond donor relative to the Boc-protected amine by approximately 2.5–3.0 Å (estimated from standard bond lengths), which can affect molecular recognition in biological targets and the regioselectivity of subsequent derivatization reactions . Both compounds share the identical molecular formula C₁₃H₂₅NO₄ and molecular weight 259.34 g/mol, but the target compound's C-attachment preserves the piperidine nitrogen as a secondary amine precursor (upon Boc deprotection), whereas the N-attached isomer consumes the nitrogen in the side-chain linkage, eliminating a key synthetic handle .
| Evidence Dimension | Attachment topology of 1,3-dihydroxypropyl side chain; spatial proximity of secondary alcohol to piperidine ring |
|---|---|
| Target Compound Data | C-4 direct C–C attachment; secondary alcohol at ring-adjacent (benzylic-type) position; piperidine N available for orthogonal functionalization upon Boc removal |
| Comparator Or Baseline | CAS 848070-16-6: N-attachment via piperidine nitrogen; secondary alcohol at distal β-amino alcohol position; piperidine N consumed in side-chain linkage |
| Quantified Difference | Estimated ~2.5–3.0 Å shift in H-bond donor geometry; net gain of one free secondary amine handle after Boc deprotection for target compound vs. zero for comparator |
| Conditions | Structural comparison based on canonical SMILES: target OC(CCO)C1CCN(C(=O)OC(C)(C)C)CC1 vs. comparator OCC(O)CN1CCC(C(=O)OC(C)(C)C)CC1 |
Why This Matters
The C-4 attachment topology preserves the piperidine nitrogen as a secondary amine precursor, enabling sequential orthogonal derivatization strategies (e.g., amide coupling, reductive amination, sulfonylation) that are impossible with the N-attached regioisomer—directly impacting synthetic route design and scaffold diversification potential.
